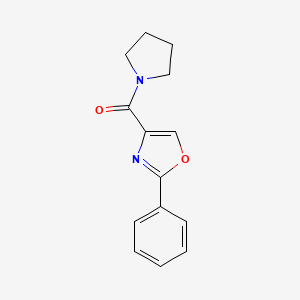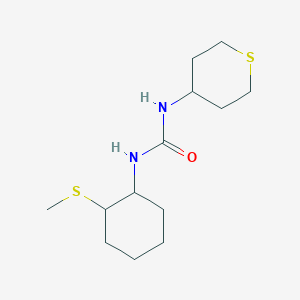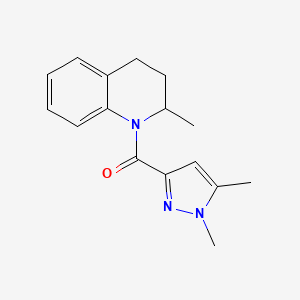
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone, also known as POM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. POM belongs to the class of oxazolidinone derivatives, which have been extensively studied for their various pharmacological properties.
Mécanisme D'action
The exact mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and neurodegeneration. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to decrease the expression of various genes involved in cancer growth and neurodegeneration. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to increase the activity of various antioxidant enzymes, protecting cells from oxidative stress. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to increase the levels of various neurotransmitters, improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its ease of synthesis, high yields, and potential therapeutic applications. However, (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its relatively low solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone research. One potential direction is the development of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone and its potential side effects.
Méthodes De Synthèse
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2-phenyl-4-chloro-5-formyl-oxazole with pyrrolidine and sodium borohydride. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone is relatively straightforward and can be achieved in high yields.
Applications De Recherche Scientifique
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells in vitro and in vivo. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects, preventing neuronal cell death in models of Parkinson's and Alzheimer's disease.
Propriétés
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-18-13(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQENEXMXKMJZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)


![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)


![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)
